Protosappanin B
Overview
Description
Protosappanin B is a homoisoflavonoid compound isolated from the heartwood of Caesalpinia sappan LThis compound is known for its diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties .
Scientific Research Applications
Mechanism of Action
Target of Action
Protosappanin B (PSB) is a unique homoisoflavone compound isolated from Sappan Lignum, the heartwood of Caesalpinia sappan L . It has been found to target several key components in cells. In colon adenocarcinoma, PSB targets the LINC00612/microRNA-590-3p/Golgi phosphoprotein 3 axis . In bladder cancer cells, it interferes with cell cycle regulation, preventing the transition of cells from G1 to S-phase .
Mode of Action
PSB exhibits its action by interacting with its targets and inducing changes in them. In colon adenocarcinoma, PSB attenuates the expression of LINC00612, a long non-coding RNA that is highly expressed in 5-FU resistant colon cancer cells . This results in enhanced chemosensitivity in 5-FU resistant cells . In bladder cancer cells, PSB promotes apoptosis and causes G1 cell cycle arrest .
Biochemical Pathways
PSB affects several biochemical pathways. In colon adenocarcinoma, it regulates the LINC00612/microRNA-590-3p/Golgi phosphoprotein 3 axis . This regulation leads to the attenuation of the inhibitory effect of LINC00612 on GOLPH3 expression . In bladder cancer cells, PSB modulates a number of genes involved in the cell cycle .
Pharmacokinetics
The pharmacokinetics of PSB involves its absorption, distribution, metabolism, and excretion (ADME). It has been found that brazilin, a compound similar to PSB, has an almost complete and fast oral absorption . .
Result of Action
The action of PSB results in several molecular and cellular effects. In colon adenocarcinoma, PSB treatment reverses the increase in LINC00612-induced 5-FU resistance . In bladder cancer cells, PSB inhibits the proliferation and promotes the apoptosis of T24 and 5637 human bladder cancer cells in a concentration-dependent manner .
Action Environment
The action, efficacy, and stability of PSB can be influenced by various environmental factors. For instance, the antimicrobial activity of PSB against methicillin-resistant Staphylococcus aureus strains has been found to show synergy with antibiotics . .
Safety and Hazards
Future Directions
Protosappanin B has shown promising results in the treatment of bladder cancer . It has the potential to be developed as a therapeutic agent to combat cardiovascular diseases like myocardial infarction and vascular disease . Further studies are needed to understand the possible modulatory role of this compound in cardiovascular diseases .
Biochemical Analysis
Biochemical Properties
Protosappanin B plays a crucial role in biochemical reactions, particularly in its interaction with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages and chondrocytes . Additionally, this compound enhances the chemosensitivity of 5-fluorouracil in colon adenocarcinoma by regulating the LINC00612/microRNA-590-3p/Golgi phosphoprotein 3 axis . These interactions highlight the compound’s potential in modulating inflammatory responses and enhancing chemotherapeutic efficacy.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In colon adenocarcinoma cells, it enhances chemosensitivity to 5-fluorouracil by downregulating LINC00612 expression, which in turn affects the miR-590-3p/GOLPH3 axis . In bladder cancer cells, this compound promotes apoptosis and causes G1 cell cycle arrest, thereby inhibiting cell proliferation . These effects are indicative of its potential as an anti-cancer agent, influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, in colon adenocarcinoma cells, this compound attenuates 5-fluorouracil resistance by regulating the LINC00612/microRNA-590-3p/GOLPH3 axis . In bladder cancer cells, it interferes with cell cycle regulation, preventing the transition from G1 to S-phase . These mechanisms underscore the compound’s ability to modulate cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is extensively metabolized in rats, with metabolites identified in bile, plasma, urine, feces, and intestinal bacteria samples . The compound undergoes various metabolic conversions, including sulfate and glucuronide conjugation, which play a significant role in its stability and degradation over time. Long-term effects on cellular function have been observed, particularly in its anti-tumor activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving bladder cancer cells, this compound exhibited concentration-dependent inhibition of cell growth and promotion of apoptosis . In vivo studies have shown that higher doses of this compound significantly increase the survival of tumor-bearing mice, comparable to the effects of mitomycin . At high doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization.
Metabolic Pathways
This compound is involved in multiple metabolic pathways, including sulfate conjugation, glucuronide conjugation, glucose conjugation, dehydration, oxidation, hydrolysis, methylation, and hydroxymethylene loss . These pathways highlight the compound’s extensive metabolism and its interaction with various enzymes and cofactors. The metabolic fate of this compound is crucial for understanding its pharmacokinetics and therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. Studies have shown that the small intestinal and biliary routes play a significant role in its clearance and excretion . The compound’s distribution is influenced by its binding to plasma proteins and its interaction with transporters, which affect its localization and accumulation in different tissues.
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. In bladder cancer cells, it has been observed to cause morphological changes, including shrinkage, rounding, and membrane abnormalities These effects suggest that this compound may target specific cellular compartments or organelles, influencing its therapeutic efficacy
Preparation Methods
Synthetic Routes and Reaction Conditions: Protosappanin B can be prepared through the extraction of the dry bark of Caesalpinia sappan using an 85% ethanol aqueous solution under heat reflux . The extraction process involves:
- Crushing the dry bark and extracting it with 85% ethanol aqueous solution under heat reflux for three times, each time for two hours.
- Filtering and concentrating the extracts to remove the alcohol smell.
- Loading the concentrated extract onto an AB-8 macroporous resin column and eluting with 35%, 55%, and 75% ethanol to obtain crude this compound .
Industrial Production Methods: Industrial production of this compound involves similar extraction techniques but on a larger scale. The use of environmentally friendly reagents and optimized extraction conditions ensures higher yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Protosappanin B undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can exhibit different biological activities .
Comparison with Similar Compounds
Protosappanin B is unique among similar compounds due to its specific biological activities and molecular structure. Similar compounds include:
Protosappanin A: Another homoisoflavonoid with similar antimicrobial properties.
Brazilin: Known for its anti-inflammatory effects.
This compound stands out due to its potent anti-tumor and antimicrobial activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
10-(hydroxymethyl)-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,14,15-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O6/c17-7-16(21)6-9-3-13(19)14(20)5-12(9)11-2-1-10(18)4-15(11)22-8-16/h1-5,17-21H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTYTQTVJQUCEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2C3=C(C=C(C=C3)O)OCC1(CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317139 | |
Record name | Protosappanin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102036-29-3 | |
Record name | Protosappanin B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102036-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Protosappanin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Protosappanin B?
A1: The molecular formula of this compound is C16H16O6, and its molecular weight is 304.29 g/mol. []
Q2: What are the key spectroscopic characteristics of this compound?
A2: this compound's structure has been elucidated using various spectroscopic techniques, including 1H-NMR, 13C-NMR, 2D-NMR, and mass spectrometry (MS). [, ] These techniques provide detailed information about the compound's hydrogen and carbon framework, confirming its dibenzoxocin structure.
Q3: How does this compound exert its anti-tumor effects?
A3: Research suggests that this compound inhibits tumor growth through multiple mechanisms. In colon cancer cells, it has been shown to suppress the expression of Golgi phosphoprotein 3 (GOLPH3), a protein implicated in tumor progression. [] Additionally, this compound can inhibit intracellular signaling pathways such as PI3K/AKT, MAPK/ERK, and mTOR, which are frequently dysregulated in cancer. []
Q4: Does this compound affect mitochondrial function?
A4: Preliminary research suggests this compound may protect neuronal cells against damage induced by oxygen and glucose deprivation by maintaining mitochondrial homeostasis. This protective effect is thought to be mediated by the induction of ubiquitin-dependent p53 protein degradation. []
Q5: What is the half-life of this compound?
A6: this compound exhibits a short half-life in rats, ranging from 0.3 h after intravenous administration to 3.4 h after oral administration. []
Q6: What are the anti-tumor effects of this compound in preclinical models?
A7: this compound has shown promising anti-tumor effects in both in vitro and in vivo models. It has demonstrated significant cytotoxicity against various cancer cell lines, including bladder cancer, [, , ], colon cancer, [, ], and melanoma. [] In vivo studies using mouse models of bladder cancer have confirmed its ability to inhibit tumor growth and improve survival rates. []
Q7: Does this compound possess anti-inflammatory properties?
A8: Yes, this compound, along with other components of Caesalpinia sappan, exhibits anti-inflammatory effects. It has been shown to suppress the production of pro-inflammatory cytokines such as IL-6 and TNF-α in both macrophages and chondrocytes. [, ]
Q8: How is this compound quantified in biological samples?
A9: Several analytical methods have been developed for the quantification of this compound in biological matrices, with UPLC-MS/MS being the most widely used. [, , ] This technique offers high sensitivity, selectivity, and accuracy for pharmacokinetic and metabolic studies.
Q9: Are there other methods for analyzing this compound in plant material?
A10: Yes, HPLC methods have been established to determine this compound content in Caesalpinia sappan extracts. These methods often involve using a C18 column and a mobile phase composed of methanol and an acidic aqueous solution. [, , , ]
Q10: What is known about the stability of this compound?
A11: While specific stability data for this compound is limited in the provided research, studies have shown that it can degrade in solution over time, especially in the presence of other compounds. [] Further research is needed to fully characterize its stability under various conditions.
Q11: Is this compound considered safe for human use?
A11: While Caesalpinia sappan has a long history of traditional use, the safety profile of isolated this compound requires further investigation. Toxicity studies are necessary to establish safe doses and identify potential adverse effects.
Q12: What are the potential future applications of this compound?
A12: Given its diverse biological activities, this compound holds promise for the development of novel therapeutic agents. Further research is needed to:
- Structural analogs: this compound shares structural similarities with other dibenzoxocin derivatives, such as protosappanin A and C, which also exhibit biological activities. [, , ] Understanding the structure-activity relationships within this class of compounds could guide the development of more potent and selective analogs. [, ]
- Traditional use: Caesalpinia sappan has been traditionally used for various purposes, including promoting blood circulation, treating pain, and managing inflammatory conditions. [, , ] This traditional knowledge can provide valuable insights for future research directions.
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